(5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines a bromophenyl group, a pyrrol group, and a thioxodihydro-pyrimidinedione core
Preparation Methods
The synthesis of (5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 1-phenyl-1H-pyrrole-2-carbaldehyde, followed by cyclization and thionation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
(5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.
Scientific Research Applications
(5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
(5E)-1-(3-BROMOPHENYL)-5-[(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be compared with similar compounds such as:
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares the bromophenyl and phenyl groups but differs in the core structure, which is a pyrazole instead of a pyrimidinedione.
2-{[((2E)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}-N-phenylbenzamide: This compound has a similar bromophenyl group and a complex structure but includes a hydrazino and oxoacetyl group.
Properties
Molecular Formula |
C21H14BrN3O2S |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H14BrN3O2S/c22-14-6-4-9-17(12-14)25-20(27)18(19(26)23-21(25)28)13-16-10-5-11-24(16)15-7-2-1-3-8-15/h1-13H,(H,23,26,28)/b18-13+ |
InChI Key |
KCDMMEJWVNWSJU-QGOAFFKASA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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